molecular formula C15H12N4S2 B13653663 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl

1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl

Cat. No.: B13653663
M. Wt: 312.4 g/mol
InChI Key: GQTWRJSAEPATEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl typically involves the reaction of thiophene derivatives with biimidazole under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl exerts its effects involves interactions with specific molecular targets. The thiophene rings and biimidazole core can interact with various enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biimidazole derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl apart is its unique combination of thiophene rings and a biimidazole core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12N4S2

Molecular Weight

312.4 g/mol

IUPAC Name

5-[di(thiophen-3-yl)methyl]-2-(1H-imidazol-2-yl)-1H-imidazole

InChI

InChI=1S/C15H12N4S2/c1-5-20-8-10(1)13(11-2-6-21-9-11)12-7-18-15(19-12)14-16-3-4-17-14/h1-9,13H,(H,16,17)(H,18,19)

InChI Key

GQTWRJSAEPATEM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(C2=CSC=C2)C3=CN=C(N3)C4=NC=CN4

Origin of Product

United States

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